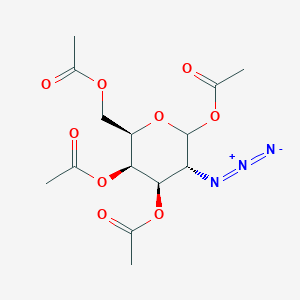

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-RQICVUQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447866 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84278-00-2 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azido-D-galactose tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose, a pivotal intermediate in glycochemistry and drug discovery. The methodologies detailed herein are curated to ensure scientific integrity, offering field-proven insights into the causality behind experimental choices and establishing self-validating protocols.

Introduction: The Significance of an Azido Sugar Intermediate

This compound serves as a versatile building block in the synthesis of complex glycans and glycoconjugates. The azido group at the C-2 position is a non-participating group, which is crucial for controlling stereoselectivity during glycosylation reactions, particularly for the challenging formation of 1,2-cis glycosidic linkages.[1] Furthermore, the azide functionality is a bioorthogonal handle, readily undergoing selective reactions such as the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the conjugation of the sugar moiety to probes, surfaces, or therapeutic molecules.[2] The acetyl protecting groups enhance solubility in organic solvents, facilitating synthesis and purification.[3]

This guide will explore two robust synthetic pathways to this valuable compound, delve into the intricacies of its purification, and provide a detailed framework for its structural characterization.

Safety First: The Prudent Handling of Organic Azides

Organic azides are energetic compounds and must be handled with utmost care. They are potentially explosive and sensitive to heat, shock, and friction.[4] Before commencing any experimental work, a thorough risk assessment is mandatory.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and suitable gloves.

-

Fume Hood: All manipulations involving azides should be conducted in a certified chemical fume hood.

-

Scale: Use the smallest possible scale for the reaction.

-

Metal Spatulas: Avoid the use of metal spatulas, as they can form shock-sensitive heavy metal azides.

-

Ground-Glass Joints: Do not use ground-glass joints, as friction can initiate decomposition.

-

Temperature Control: Store synthesized azides at low temperatures (2-8 °C) and away from light.[5]

-

Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety protocols. Never mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.

Synthetic Pathways: A Tale of Two Strategies

Two principal synthetic routes to this compound will be discussed: the azidonitration of tri-O-acetyl-D-galactal and the diazotransfer reaction on D-galactosamine hydrochloride followed by acetylation. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Method 1: Azidonitration of Tri-O-acetyl-D-galactal

This classic approach, pioneered by Lemieux and Ratcliffe, introduces the azide group at the C-2 position of a glycal with high regioselectivity.[6][7] The reaction proceeds via a radical mechanism and typically yields a mixture of anomers.[8]

Reaction Scheme:

Sources

An In-depth Technical Guide to the Physicochemical Properties of Acetylated Azido Galactose

Foreword for the Modern Researcher

In the dynamic fields of chemical biology and drug development, the ability to meticulously track and understand the behavior of biomolecules is paramount. Acetylated azido galactose, particularly in its tetraacetylated form (N-azidoacetyl-D-galactosamine, Ac4GalNAz), has emerged as an indispensable tool for metabolic glycoengineering. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering not just data, but the underlying rationale to empower researchers in their experimental design and interpretation. We move beyond a simple recitation of facts to a synthesized understanding, grounded in field-proven insights and authoritative references.

The Strategic Advantage of Acetylation and the Azido Moiety

The utility of acetylated azido galactose lies in a clever chemical design that addresses a fundamental biological barrier: the cell membrane. Unmodified sugars, being polar, exhibit poor cell permeability. The addition of acetyl groups transforms the molecule into a more lipophilic entity, facilitating its passive diffusion across the cell membrane.[1] Once inside the cell, ubiquitous intracellular esterases efficiently remove the acetyl groups, liberating the azido galactose (GalNAz).[2]

This unmasked GalNAz is then processed by the cell's metabolic machinery, specifically the GalNAc salvage pathway, and incorporated into nascent glycans.[2][3] The seemingly innocuous azido group is the key to the molecule's power. It is a bioorthogonal chemical handle, meaning it is essentially invisible to and non-reactive with biological components.[4] This allows for highly specific chemical reactions, most notably "click chemistry," to be performed in a biological environment without perturbing the system.[4] This elegant two-step process of cellular uptake and metabolic incorporation followed by bioorthogonal ligation is the cornerstone of its application in modern biological research.

Caption: Cellular uptake and metabolic labeling workflow of Ac4GalNAz.

Core Physicochemical Properties of Tetraacetylated Azido Galactose (Ac4GalNAz)

A thorough understanding of the physicochemical properties of Ac4GalNAz is critical for its effective handling, storage, and application in experimental settings. The following table summarizes these key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C16H22N4O10 | [5][6][7][8][9][10][11] |

| Molecular Weight | 430.37 g/mol | [5][6][7][8][10] |

| Exact Mass | 430.13 g/mol | [5][7] |

| CAS Number | 653600-56-7 | [4][5][6][7][8][9][10][11] |

| Appearance | White to off-white/grey amorphous solid | [5][6][7][8][10] |

| Purity | Typically >90-95% (verified by ESI-MS and NMR) | [5][6][8][10] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF), and Chloroform. | [5][6][7][8][10] |

| Storage Conditions | -20°C for long-term storage. | [5][6][7][8][10] |

| Shipping Conditions | Shipped at ambient temperature. | [5][8][10] |

| Shelf Life | At least 12-24 months when stored properly. | [5][6] |

In-Depth Analysis of Key Physicochemical Parameters

Solubility and Solution Preparation

The acetyl groups significantly enhance the solubility of the galactose backbone in common organic solvents.[8] This is a crucial practical advantage over its unacetylated counterpart.

-

Rationale for Solvent Choice: DMSO and DMF are excellent choices for preparing stock solutions due to their high solvating power for Ac4GalNAz and miscibility with aqueous cell culture media.[12][13][14][15][16] Methanol is also a suitable solvent.[9]

-

Protocol for Stock Solution Preparation:

-

Aseptically weigh the desired amount of Ac4GalNAz in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile-filtered DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM).

-

Vortex thoroughly until the solid is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

-

Stability Considerations

While specific data on the pH-dependent stability of Ac4GalNAz is not extensively published, general principles of organic chemistry and studies on similar acetylated compounds provide valuable insights.

-

pH Stability: The ester linkages of the acetyl groups are susceptible to hydrolysis under both acidic and basic conditions. Therefore, it is advisable to maintain stock solutions and experimental conditions within a neutral pH range (pH 6-8) to ensure the integrity of the acetylated form, which is crucial for cell permeability. The azide group is generally stable under physiological conditions.

Cell Permeability

The primary reason for acetylating azido galactose is to enhance its ability to cross the cell membrane. The lipophilic acetyl groups mask the polar hydroxyl groups of the sugar, allowing for efficient passive diffusion into the cell.[1] This property is fundamental to its use in metabolic labeling of intracellular and cell-surface glycoproteins.

Experimental Protocols for Characterization

Rigorous characterization of Ac4GalNAz is essential to confirm its identity and purity before use in biological experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of Ac4GalNAz. Both ¹H and ¹³C NMR are routinely used.

-

¹H NMR Spectroscopy Protocol:

-

Dissolve 5-10 mg of Ac4GalNAz in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and assign the peaks to the corresponding protons in the Ac4GalNAz structure. Characteristic signals will be observed for the anomeric proton, the sugar ring protons, the N-acetyl protons, the azidoacetyl methylene protons, and the acetyl methyl protons.[20]

-

Caption: A generalized workflow for NMR analysis of Ac4GalNAz.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of Ac4GalNAz. Electrospray ionization (ESI) is a commonly used technique.

-

ESI-MS Protocol:

-

Prepare a dilute solution of Ac4GalNAz in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infuse the sample directly into the ESI source of the mass spectrometer or inject it via an LC system.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum for the presence of the expected molecular ions, such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of Ac4GalNAz.[21][22][23]

-

Applications in Research and Drug Development

The unique physicochemical properties of Ac4GalNAz make it a versatile tool for:

-

Metabolic Labeling of Glycans: Tracking the synthesis, trafficking, and turnover of glycoproteins and glycolipids in living cells and organisms.[3][24][25][26][27][28][29][30][31][32][33][34][35]

-

Proteomics: Identifying and quantifying changes in glycosylation associated with disease states.

-

Cell Imaging: Visualizing the localization of specific glycans within cells and tissues.

-

Drug Discovery: Developing targeted therapies that recognize specific glycan structures.

The ability to introduce a bioorthogonal handle into cellular glycans opens up a vast array of possibilities for downstream analysis and manipulation, solidifying the importance of Ac4GalNAz in the modern researcher's toolkit.

Conclusion

The physicochemical properties of acetylated azido galactose are not merely a collection of data points but rather a testament to a rational design that overcomes biological challenges. Its enhanced cell permeability, coupled with the bioorthogonality of the azido group, provides a powerful platform for investigating the complex world of glycobiology. This guide has aimed to provide not only the "what" but also the "why" behind the properties and protocols associated with this invaluable research tool, empowering scientists to utilize it with confidence and precision.

References

-

Jena Bioscience. (n.d.). Ac4GalNAz, Click Reagents for Glycosylation. Retrieved from [Link]

- Ren, X., et al. (2021). Bioorthogonal Labeling and Chemoselective Functionalization of Lung Extracellular Matrix. Journal of Visualized Experiments, (168).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ac4GalNAz: A Gateway to Understanding Glycosylation with Metabolic Labeling. Retrieved from [Link]

- Chuh, KN., et al. (2016). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology, 8(4), 261-282.

-

Jena Bioscience. (n.d.). Ac4GalNAz, Azide-containing Monosaccharides. Retrieved from [Link]

- Boyce, M., et al. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(8), 3141-3146.

- Lee, H., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(12), 3038-3051.

- Darabedian, N., et al. (2021). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. ACS Chemical Biology, 16(12), 2919-2930.

- Laughlin, S. T., et al. (2008). Evaluation of the metabolic fates of Ac4GalNAz and Ac4GlcNAz in CHO cells. Glycobiology, 18(11), 894-901.

- Hang, H. C., et al. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 100(25), 14846-14851.

- Darabedian, N., et al. (2021). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase.

- Wisnovsky, S. P., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. Proceedings of the National Academy of Sciences, 117(41), 25293-25301.

- Götze, M., et al. (2025).

- Wang, Z., et al. (2014). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current Protocols in Protein Science, 76, 12.11.1-12.11.20.

- Qin, K., et al. (2021). Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation. Frontiers in Chemistry, 9, 695576.

-

Waters. (n.d.). Routine LC-MS Analysis of Intact Antibodies. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000212). Retrieved from [Link]

- Chuh, K. N., et al. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. RSC Chemical Biology, 2(3), 855-872.

- Lee, S., et al. (2019). Optimization of metabolic labeling for cell tracking. Scientific Reports, 9(1), 1-11.

- Yang, S., et al. (2018). Acetylation improves thermal stability and transmittance in FOLED substrates based on nanocellulose films. RSC Advances, 8(7), 3619-3625.

- Farr, M., et al. (2016). Direct imaging of glycans in Arabidopsis roots via click labeling of metabolically incorporated azido-monosaccharides. BMC Plant Biology, 16(1), 1-11.

- Wu, T., et al. (2024).

- Yang, S., et al. (2018). Acetylation improves thermal stability and transmittance in FOLED substrates based on nanocellulose films.

- Hang, H. C., et al. (2003). (A) GalNAc and acetylated azido GalNAc analogs: Ac4GalNAz, Ac 42AzGal, and Ac46AzGalNAz...

- Zhang, J., et al. (2012). Thermal Decomposition Kinetic Study of Azido-terminated Glycidiyl Azide-polymer.

- Lewandowicz, J., et al. (2021). Physicochemical Properties and Digestion Resistance of Acetylated Starch Obtained from Annealed Starch. Polymers, 13(23), 4160.

-

Reddit. (2019). What solvents are DMSO/DMF miscible with?. Retrieved from [Link]

- Edwards, M. J., & Taylor, M. F. (1993). Substitution of DMSO for DMF as a solvent for X-gal. BioTechniques, 14(2), 234.

-

ResearchGate. (n.d.). Comparison of the properties of DMF, DMSO and NMP. Retrieved from [Link]

- Uzan, S. (2023). Determination of water content in dimethyl sulfoxide/N,N-dimethyl formamide and methanol content in ethanol by solvatochromism of azo dye, 2-(tert-butyl)-4-methoxy-6-(naphthalen-1-yldiazenyl) phenol. Analytica Chimica Acta, 1239, 340747.

-

ResearchGate. (n.d.). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Ac4GalNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Ac4GalNAz, Azide-containing Monosaccharides - Jena Bioscience [jenabioscience.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. caymanchem.com [caymanchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. N-N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz), 653600-56-7 | BroadPharm [broadpharm.com]

- 12. reddit.com [reddit.com]

- 13. Substitution of DMSO for DMF as a solvent for X-gal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of water content in dimethyl sulfoxide/N,N-dimethyl formamide and methanol content in ethanol by solvatochromism of azo dye, 2-(tert-butyl)-4-methoxy-6-(naphthalen-1-yldiazenyl) phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Acetylation improves thermal stability and transmittance in FOLED substrates based on nanocellulose films - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Thermal Decomposition Kinetic Study of Azido-terminated Glycidiyl Azide-polymer [energetic-materials.org.cn]

- 20. N-azidoacetylgalactosamine-tetraacylated (Ac4GaINAz)(653600-56-7) 1H NMR spectrum [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lcms.cz [lcms.cz]

- 24. Bioorthogonal Labeling and Chemoselective Functionalization of Lung Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]

- 28. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose: Synthesis, Stereochemistry, and Applications in Drug Discovery

Introduction

In the intricate world of glycobiology and drug development, precision is paramount. The ability to construct complex oligosaccharides and glycoconjugates with defined stereochemistry is a cornerstone of modern medicinal chemistry. Among the arsenal of specialized chemical tools, 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose stands out as a pivotal building block. Its strategic placement of an azido group at the C-2 position, a non-participating yet versatile functional group, offers chemists a unique handle for stereocontrolled glycosylations and subsequent bioorthogonal conjugations. This guide provides an in-depth technical overview of this valuable glycosyl donor, from its fundamental properties and synthesis to its critical role in the development of novel therapeutics, particularly in the realm of cancer immunotherapy.

Physicochemical Properties and CAS Number Identification

A frequent point of confusion for researchers is the multiplicity of CAS numbers associated with this compound. This arises from the existence of different anomers, the α and β forms, which differ in the stereochemistry at the anomeric carbon (C-1). It is crucial to select the correct anomer for a specific synthetic strategy, as this will dictate the stereochemical outcome of the glycosylation reaction.

| Property | Value |

| Molecular Formula | C₁₄H₁₉N₃O₉ |

| Molecular Weight | 373.32 g/mol |

| Appearance | White to off-white crystalline powder |

| α-anomer CAS | 67817-30-5 |

| β-anomer CAS | 68733-19-7 |

| Mixture/Unspecified CAS | 84278-00-2 |

| Optical Rotation (α-anomer) | +98.0 to +102.0 deg (c=1, CHCl₃)[1] |

This guide will primarily focus on the α-anomer (CAS: 67817-30-5), which is a common precursor for the synthesis of α-linked galactosamine-containing structures, such as the tumor-associated Tn and T antigens.

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose

The synthesis of this key intermediate is a well-established, multi-step process that begins with the readily available D-(+)-galactosamine hydrochloride. The following protocol is a robust and scalable method that consistently delivers the desired product.

Experimental Protocol

Step 1: Diazotransfer Reaction

The first critical step is the conversion of the primary amine at the C-2 position of D-(+)-galactosamine hydrochloride to an azide. This is achieved through a diazotransfer reaction.

-

Reagents and Materials:

-

D-(+)-galactosamine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Trifluoromethanesulfonyl azide (TfN₃) solution (prepared in situ)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Prepare the trifluoromethanesulfonyl azide (TfN₃) solution by dissolving sodium azide (NaN₃) in a biphasic mixture of water and dichloromethane, followed by the careful addition of trifluoromethanesulfonic anhydride (Tf₂O) at 0 °C. The resulting organic phase containing TfN₃ is separated and used directly.

-

In a separate flask, dissolve D-(+)-galactosamine hydrochloride in water.

-

To the galactosamine solution, add potassium carbonate, a catalytic amount of copper(II) sulfate pentahydrate, and methanol.

-

To this mixture, add the freshly prepared TfN₃ solution and stir the reaction overnight at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvents under reduced pressure to obtain the crude 2-azido-2-deoxy-D-galactopyranose.

-

Step 2: Peracetylation

The crude azido-sugar is then fully acetylated to protect the hydroxyl groups and improve its stability and solubility in organic solvents, rendering it an effective glycosyl donor.

-

Reagents and Materials:

-

Crude 2-azido-2-deoxy-D-galactopyranose

-

Pyridine

-

Acetic anhydride (Ac₂O)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 2 M

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the crude 2-azido-2-deoxy-D-galactopyranose in a mixture of pyridine and acetic anhydride at 0 °C.

-

Add a catalytic amount of DMAP and allow the reaction to stir overnight at room temperature.

-

Quench the reaction by the slow addition of ethanol at 0 °C.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 2 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a white solid. A typical yield for the combined steps is around 64%.[2]

-

Synthesis Workflow Diagram

Caption: Synthesis of the target compound from D-(+)-galactosamine hydrochloride.

The Role of the 2-Azido Group in Stereoselective Glycosylation

The C-2 azido group is the linchpin of this molecule's utility as a glycosyl donor. Unlike an acetamido group, the azide is a non-participating group. This means it does not form a cyclic intermediate with the anomeric center during the glycosylation reaction. This lack of neighboring group participation is critical for achieving 1,2-cis glycosidic linkages, which are often challenging to synthesize.[3]

The stereochemical outcome of a glycosylation reaction with a 2-azido donor is influenced by several factors, including the protecting groups on the donor, the reactivity of the acceptor, and the reaction temperature. For instance, studies have shown that acetyl protecting groups at the C-3 and C-4 positions of a 2-azido-2-deoxygalactosyl donor can promote the formation of the α-anomer.[4] This is attributed to a "remote participation" effect where the carbonyl oxygen of the acetyl group can interact with the developing oxocarbenium ion intermediate, favoring an attack from the alpha face.

Applications in Drug Discovery and Development

The unique chemical properties of this compound make it an invaluable tool in the synthesis of complex carbohydrates for drug discovery.

Synthesis of Tumor-Associated Carbohydrate Antigens (TACAs)

A significant application of this azido-sugar is in the synthesis of tumor-associated carbohydrate antigens, such as the Tn (α-GalNAc-Ser/Thr) and T (β-Gal-(1→3)-α-GalNAc-Ser/Thr) antigens.[5][6] These antigens are overexpressed on the surface of cancer cells and are promising targets for the development of cancer vaccines and immunotherapies. The 2-azido group serves as a masked amine. Following the crucial stereoselective glycosylation step to form the α-linkage, the azide can be readily reduced to an amine and then acetylated to reveal the natural N-acetylgalactosamine (GalNAc) residue.

Bioorthogonal "Click" Chemistry

The terminal azide group is a perfect handle for bioorthogonal "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation of the carbohydrate moiety to other molecules, such as peptides, lipids, or fluorescent probes, under mild, biocompatible conditions. This strategy is widely employed in:

-

Glycoconjugate Vaccine Development: TACAs synthesized using the azido-sugar can be "clicked" onto carrier proteins to enhance their immunogenicity, a key step in creating effective cancer vaccines.[7]

-

Glycan Imaging and Proteomics: Metabolic labeling of cells with azido-sugars allows for the visualization of glycans in living systems and the identification of glycoproteins.

-

Drug Targeting and Delivery: The azido group can be used to attach the carbohydrate to drug delivery systems, targeting them to specific cells or tissues that recognize the carbohydrate ligand.

Click Chemistry Application Workflow

Caption: Bioorthogonal conjugation using the azido-sugar via click chemistry.

Commercially Available Suppliers

A number of reputable chemical suppliers provide this compound, ensuring its accessibility for research and development purposes.

| Supplier | Website |

| TCI Chemicals | |

| Carbosynth | |

| Chem-Impex International | |

| Biosynth | |

| MedChemExpress |

Conclusion

This compound is more than just a protected sugar; it is a sophisticated chemical tool that empowers researchers to tackle some of the most challenging synthetic problems in glycoscience. Its non-participating 2-azido group is key to controlling the stereochemistry of glycosylation reactions, enabling the synthesis of biologically crucial α-galactosamine linkages. Furthermore, the versatility of the azido group as a handle for bioorthogonal click chemistry opens up a vast landscape of possibilities for creating novel glycoconjugates for applications ranging from cancer vaccines to advanced molecular probes. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist working at the forefront of drug discovery and chemical biology.

References

-

Kalikanda, J., & Li, Z. (2011). Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. The Journal of Organic Chemistry, 76(15), 6149–6161. [Link]

-

Ngoje, G., & Li, Z. (2011). Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects. Organic & Biomolecular Chemistry, 9(18), 6431–6439. [Link]

-

St. Hilaire, P. M., Cipolla, L., Franco, A., Tedebark, U., Tilly, D. A., & Meldal, M. (1999). Synthesis of T-antigen-containing glycopeptides as potential cancer vaccines. Journal of the Chemical Society, Perkin Transactions 1, (24), 3559–3564. [Link]

-

Nakahara, Y., Iijima, H., & Ogawa, T. (1991). Synthetic carbohydrate vaccines: synthesis and immunogenicity of Tn antigen conjugates. Carbohydrate research, 216, 211–225. [Link]

-

Paulsen, H., & Paal, M. (1983). [Synthesis of the T-antigen trisaccharide O-beta-D-galactopyranosyl-(1 to 3)-O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-(1 to 6)-D-galactopyranose and O-beta-D-galactopyranosyl-(1 to 3)-O-(2-acetamido-2-deoxy-alpha-D-galacopyranosyl)-(1 to 6)-D-glucopyranose and their binding to proteins]. Carbohydrate research, 113(2), 203–218. [Link]

-

Zhang, Q., & Zhang, L. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. CCS Chemistry, 5(12), 3245-3255. [Link]

-

Carvalho, L. C., Pires, M. J. D., & Marques, M. M. (2016). Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors. Carbohydrate research, 426, 33–39. [Link]

-

Mann, E., Chiara, J. L., & Verkhnyatskaya, S. (2021). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. In Carbohydrate Chemistry (pp. 121-128). CRC Press. [Link]

-

Wootton, H. S., & Miller, G. J. (2025). Systematic studies toward the synthesis of D-galactosamine-containing coumarin glycosides. New Journal of Chemistry. [Link]

-

Risi, G., Gurnani, P., & Bernardi, A. (2021). Chemical synthesis and immunological evaluation of new generation multivalent anticancer vaccines based on a Tn antigen analogue. Organic & Biomolecular Chemistry, 19(3), 567-577. [Link]

-

Mann, E., Chiara, J. L., & Verkhnyatskaya, S. (2020). Synthesis of 1, 3, 4, 6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 5 (pp. 121-128). CRC Press. [Link]

Sources

- 1. Study of the stereoselectivity of 2-azido-2-deoxygalactosyl donors: remote protecting group effects and temperature dependency. | Semantic Scholar [semanticscholar.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of T-antigen-containing glycopeptides as potential cancer vaccines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. [Synthesis of the T-antigen trisaccharide O-beta-D-galactopyranosyl-(1 to 3)-O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-(1 to 6)-D-galactopyranose and O-beta-D-galactopyranosyl-(1 to 3)-O-(2-acetamido-2-deoxy-alpha-D-galacopyranosyl)-(1 to 6)-D-glucopyranose and their binding to proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical synthesis and immunological evaluation of new generation multivalent anticancer vaccines based on a Tn antigen analogue - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose

This guide provides an in-depth analysis of the spectroscopic data for 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose, a critical intermediate in the synthesis of complex carbohydrates and glycoconjugates. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this important molecule for researchers and professionals in drug development and the chemical sciences.

Introduction

This compound is a versatile building block in glycoscience.[1] Its protected hydroxyl groups and the synthetically malleable azide functionality at the C2 position make it a valuable precursor for the synthesis of aminosugars, which are integral components of numerous bioactive molecules, including antibiotics and anticancer agents.[2] Accurate and comprehensive characterization of this compound is paramount to ensure its purity and structural integrity for subsequent synthetic transformations. This guide outlines the key spectroscopic features that define this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the stereochemistry and connectivity of the pyranose ring.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR to obtain a satisfactory signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the pyranose ring protons and the acetyl methyl protons. The chemical shifts (δ) are reported in parts per million (ppm). The data presented below is based on the closely related compound, N-azidoacetylgalactosamine (GalAz), and serves as a strong predictive model.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.3 (α-anomer), ~5.7 (β-anomer) | d | ~3.5 (α), ~8.5 (β) |

| H-2 | ~4.0 - 4.2 | dd | |

| H-3 | ~5.1 - 5.3 | dd | |

| H-4 | ~5.4 - 5.6 | d | |

| H-5 | ~4.1 - 4.3 | m | |

| H-6a, H-6b | ~4.0 - 4.2 | m | |

| Acetyl (CH₃) | ~1.9 - 2.2 | s (multiple) |

Note: The presence of both α and β anomers in the sample will result in two sets of signals for the anomeric proton (H-1) and other ring protons.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 | ~90-95 |

| C-2 | ~60-65 |

| C-3 | ~68-72 |

| C-4 | ~66-70 |

| C-5 | ~70-74 |

| C-6 | ~61-65 |

| Acetyl (C=O) | ~169-171 |

| Acetyl (CH₃) | ~20-21 |

Interpretation Workflow for NMR Data

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The azide and acetate functionalities in this compound give rise to strong, characteristic absorption bands.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric and instrumental contributions.

Expected IR Spectral Data

The IR spectrum will be dominated by the stretching vibrations of the azide and carbonyl groups. The data below is based on the analysis of a similar azido-sugar.

| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity |

| Azide (N₃) stretch | ~2100 - 2120 | Strong, Sharp |

| Carbonyl (C=O) stretch (acetate) | ~1740 - 1760 | Strong |

| C-O stretch (acetate) | ~1220 - 1250 | Strong |

| C-H stretch (alkane) | ~2850 - 3000 | Medium |

The strong and sharp absorption band around 2100 cm⁻¹ is a definitive indicator of the presence of the azide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns, which can aid in structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: Use a mass spectrometer equipped with a soft ionization source, such as electrospray ionization (ESI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed for carbohydrates.

-

For HRMS, use an instrument capable of high mass accuracy, such as a time-of-flight (TOF) or Orbitrap analyzer.

-

For MS/MS, select the precursor ion of interest (e.g., [M+Na]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Expected Mass Spectrometric Data

The molecular formula of this compound is C₁₄H₁₉N₃O₉, with a monoisotopic mass of 373.1125 g/mol .

| Ion | Expected m/z |

| [M+H]⁺ | 374.1203 |

| [M+Na]⁺ | 396.1022 |

| [M+K]⁺ | 412.0762 |

Predicted Fragmentation Pattern

The fragmentation of the [M+Na]⁺ ion is expected to proceed through the loss of neutral molecules, such as acetic acid (60 Da) and ketene (42 Da), as well as the loss of the azide group.

Caption: Predicted fragmentation pathway for [M+Na]⁺.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The characteristic signals in the ¹H and ¹³C NMR spectra, the strong azide and carbonyl absorptions in the IR spectrum, and the accurate mass measurement by HRMS, coupled with predictable fragmentation patterns, form a self-validating system for the characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers in ensuring the quality and identity of this compound in their synthetic endeavors.

References

-

Yu, B., & Sun, J. (2010). 2-Azido-2-deoxy-sugars in glycoside synthesis. Accounts of chemical research, 43(4), 501–512. [Link]

-

Wang, H., Liu, Y., Xu, M., & Cheng, J. (2019). Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. Biomaterials science, 7(10), 4166–4173. [Link]

-

The Royal Society of Chemistry. (2019). Supplementary Information for Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma. Retrieved from [Link]

Sources

Stability and storage conditions for 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose

An In-Depth Technical Guide to the Stability and Storage of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal intermediate in glycoscience and drug discovery, primarily utilized in metabolic glycoengineering and the synthesis of complex glycoconjugates via "click" chemistry.[1][2] Its structure, featuring peracetylation for enhanced cell permeability and an azido group for bioorthogonal ligation, makes it an invaluable tool for labeling and visualizing glycans in living systems.[3][4] However, the inherent reactivity of the azido functional group and the lability of the acetyl protecting groups necessitate stringent storage and handling protocols. This guide provides a comprehensive overview of the chemical stability of this compound, outlines field-proven storage and handling procedures to ensure its integrity, and details analytical methods for quality control, empowering researchers to achieve reliable and reproducible results.

Structural Analysis and Chemical Properties

Understanding the stability of this compound begins with its molecular structure. The molecule's behavior is dictated by the interplay between its carbohydrate backbone, the energetic azido group, and the labile acetyl protecting groups.

-

Molecular Formula: C₁₄H₁₉N₃O₉

-

Molecular Weight: 373.32 g/mol

-

Appearance: White to off-white crystalline powder[1]

-

Key Functional Groups:

-

Azido Group (-N₃): Positioned at C-2, this group is the linchpin for bioorthogonal reactions like the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC).[2][4] However, it is an "explosophore," a high-energy functional group that is sensitive to external energy.[5]

-

Acetyl Groups (-OAc): Four acetyl groups protect the hydroxyls at C-1, C-3, C-4, and C-6. This peracetylation renders the sugar more lipophilic, significantly enhancing its permeability across cell membranes.[3][6] Once inside the cell, cytosolic esterases efficiently remove these groups to liberate the active azido sugar for metabolic incorporation.[6]

-

Stability Profile and Degradation Pathways

The principal stability concerns for this compound are the decomposition of the azido group and the hydrolysis of the acetyl esters.

Azido Group Stability: A Quantitative Risk Assessment

All organic azides are potentially energetic and must be handled with care.[7] The stability of an organic azide is inversely related to its nitrogen content. Two common rules of thumb are used for assessment:

-

Carbon-to-Nitrogen Ratio (C/N): A compound is considered to have a higher risk of explosive decomposition if the number of nitrogen atoms (NN) is greater than the number of carbon atoms (NC). A more quantitative guideline is the ratio (NC + NO) / NN, where a value less than 3 indicates a significant hazard.

-

For this compound: (14 Carbons + 9 Oxygens) / 3 Nitrogens = 7.67 . This value is well above the threshold of 3, indicating that it is relatively safe among organic azides when handled correctly.

-

-

Rule of Six: This principle states that a compound should have at least six carbon atoms (or other atoms of similar size) for each energetic functional group to provide sufficient "dilution" and render it relatively safe.[5]

-

This compound has 14 carbons and 9 oxygens for a single azide group, comfortably satisfying this rule.

-

Despite its relative stability, the azido group remains susceptible to decomposition when exposed to certain conditions, which represents the primary safety and stability concern.

Potential Degradation Pathways

The following diagram illustrates the primary pathways through which the compound can degrade, compromising sample purity and experimental outcomes.

Caption: Potential degradation pathways for the title compound.

-

Acetyl Group Hydrolysis: Exposure to moisture, particularly under acidic or basic conditions, can lead to the hydrolysis of the ester linkages, removing the acetyl protecting groups. This degradation compromises the compound's cell permeability and introduces impurities into the sample.

-

Azide Decomposition: Input of external energy (heat, light, friction, shock) can cause the azide to decompose, releasing nitrogen gas and forming highly reactive nitrene intermediates.[5][7] This is both a safety hazard and a cause of sample inactivation.

-

Formation of Hydrazoic Acid: Contact with acid can protonate the azide, forming hydrazoic acid (HN₃), which is highly toxic and explosive.[5][8]

-

Formation of Metal Azides: Contact with metals, especially heavy metals, can lead to the formation of highly unstable and shock-sensitive metal azides.[5][8]

Recommended Storage and Handling Protocols

Adherence to strict protocols is essential for maintaining the compound's integrity and ensuring user safety.

Long-Term Storage

To mitigate the degradation pathways described above, the following storage conditions are mandated.

| Parameter | Recommendation | Rationale |

| Temperature | 2 to 8 °C (Refrigerated) | Minimizes the rate of both acetyl hydrolysis and azide decomposition.[1][9] |

| Atmosphere | Tightly sealed container | Prevents exposure to atmospheric moisture, which can cause hydrolysis of acetyl groups. |

| Light | Protect from light (Amber vial/in dark) | Light is a source of energy that can initiate the decomposition of the energetic azide group.[5][7] |

Safe Handling Workflow

The following workflow provides a self-validating system for the safe handling of this compound and other organic azides.

Caption: Recommended workflow for safely handling azido sugars.

Step-by-Step Handling Protocol:

-

Preparation: Always consult the Safety Data Sheet (SDS) and relevant institutional Standard Operating Procedures (SOPs) before work.[5] Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[10] Prepare the work area within a chemical fume hood, ensuring it is clean and free of unnecessary equipment.[8]

-

Weighing and Transfer: Before opening, allow the container to equilibrate to room temperature to prevent water condensation on the cold solid. Crucially, use only non-metal spatulas (e.g., plastic, ceramic, or glass) for weighing and transfer to prevent the formation of shock-sensitive metal azides. [7][8][10]

-

Solubilization: Dissolve the compound in appropriate, non-halogenated solvents. Avoid chlorinated solvents like dichloromethane or chloroform, as they can react with azides to form dangerously explosive compounds.[7][8]

-

Waste Disposal: All azide-containing waste, including dilute solutions and contaminated materials, must be collected in a dedicated, clearly labeled waste container.[7] Never mix azide waste with acidic waste streams , as this can generate highly toxic and explosive hydrazoic acid.[5] Dispose of all waste through your institution's Environmental Health & Safety (EH&S) office.[8]

Analytical Methods for Quality Control

Regularly assessing the purity of the stored compound is critical for ensuring the validity of experimental data. A combination of chromatographic and spectroscopic methods should be employed.

| Method | Purpose | Expected Result for Pure Compound | Signs of Degradation |

| HPLC-UV | Purity Assessment | A single major peak at the expected retention time. Purity ≥98%. | Appearance of new, typically more polar (earlier eluting) peaks corresponding to hydrolyzed products. |

| ¹H NMR | Structural Confirmation & Purity | A clean spectrum matching the reference, showing characteristic peaks for acetyl protons (~2.0-2.2 ppm) and anomeric proton. | Reduced integration of acetyl peaks relative to backbone protons; appearance of new complex signals. |

| FTIR | Functional Group Analysis | A sharp, strong, characteristic azide (N₃) stretch at ~2100 cm⁻¹. | Diminution or disappearance of the 2100 cm⁻¹ azide peak. Broadening in the -OH region (~3300 cm⁻¹) if hydrolysis occurs. |

| LC-MS | Molecular Weight Confirmation | A major ion corresponding to the expected molecular weight (e.g., [M+Na]⁺). | Presence of ions corresponding to partially or fully deacetylated species or other degradation adducts. |

Conclusion

This compound is a robust and indispensable reagent when its chemical properties are respected. Its stability is governed primarily by the energetic azide group and the hydrolytically sensitive acetyl protectors. By implementing a systematic approach to storage—refrigerated, dry, and dark—and adhering to rigorous safe handling protocols that prevent exposure to heat, light, acid, and metals, researchers can ensure the compound's long-term integrity and safety. Routine analytical verification provides the ultimate confirmation of purity, safeguarding the reliability of invaluable research in drug development and chemical biology.

References

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico Chemistry. [Link]

-

Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]

-

Azide Compounds - Environmental Health and Safety. (n.d.). University of California, Irvine. [Link]

-

Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. [Link]

-

Mann, E., et al. (2021). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. ResearchGate. [Link]

-

Mann, E., Chiara, J. L., & Verkhnyatskaya, S. (2020). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. In Carbohydrate Chemistry. CRC Press. [Link]

-

Daskhan, G. C. (2013). Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates. Bio-protocol, 3(20). [Link]

-

Mann, E., Chiara, J. L., & Verkhnyatskaya, S. (2020). Synthesis of 1, 3, 4, 6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. Carbohydrate Chemistry: Proven Synthetic Methods, Volume 5. [Link]

-

Kumar, A., & Tiwari, V. K. (2018). AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars. Beilstein Journal of Organic Chemistry, 14, 663–669. [Link]

-

1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-galactopyranose. (n.d.). HKR Biotechlabs. [Link]

-

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-α-D-galactopyranose. (n.d.). Glycon Biochemicals GmbH. [Link]

-

Perrie, J. A., et al. (2005). Improved synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose. Carbohydrate Research, 340(17), 2675-6. [Link]

-

Research Tool for Secretome Analysis — Azido Sugars. (n.d.). AntBio. [Link]

-

Laughlin, S. T., et al. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in Enzymology, 415, 230-50. [Link]

-

Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2015). ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. GlycoProfile™ Azido Sugars [sigmaaldrich.com]

- 7. ucd.ie [ucd.ie]

- 8. chemistry.unm.edu [chemistry.unm.edu]

- 9. synthose.com [synthose.com]

- 10. artscimedia.case.edu [artscimedia.case.edu]

The 2-Azido Group as a Stereodirecting Tool in Glycosylation Chemistry: A Technical Guide

Abstract

The stereoselective synthesis of oligosaccharides is a cornerstone of modern glycochemistry, pivotal for the development of novel therapeutics, diagnostic tools, and materials. Among the array of strategies to control the stereochemical outcome of glycosylation reactions, the use of a 2-azido group in the glycosyl donor has emerged as a powerful, albeit complex, tool. This technical guide provides an in-depth analysis of the multifaceted role of the 2-azido moiety in directing glycosylation stereoselectivity. We will explore its function as a non-participating group, the subtle yet significant influence of remote protecting groups, and the impact of reaction conditions such as temperature and solvent. Furthermore, this guide will delve into advanced methodologies, including the use of specific promoters and directing groups, to harness the full potential of 2-azido glycosyl donors for the synthesis of challenging 1,2-cis and 1,2-trans glycosidic linkages. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical insights into this critical area of carbohydrate chemistry.

Introduction: The Challenge of Stereoselectivity in Glycosylation

Glycosylation, the enzymatic or chemical process that forms glycosidic bonds, is fundamental to the synthesis of complex carbohydrates.[1] Unlike the synthesis of peptides and oligonucleotides, the creation of oligosaccharides presents a significant stereochemical challenge due to the presence of multiple hydroxyl groups and the anomeric center.[1] The stereochemistry of the newly formed glycosidic linkage, designated as either α (axial) or β (equatorial), profoundly influences the three-dimensional structure and biological function of the resulting glycoconjugate.

The stereochemical outcome of a glycosylation reaction is governed by a multitude of factors, including the nature of the glycosyl donor and acceptor, the promoter system, temperature, and solvent.[2] One of the most effective strategies to control stereoselectivity is through "neighboring group participation," where a functional group at the C-2 position of the glycosyl donor assists in the reaction, typically leading to the formation of a 1,2-trans glycosidic linkage.[3][4] However, the synthesis of 1,2-cis linkages is often more challenging and requires the use of a "non-participating" group at the C-2 position.[5][6]

The 2-Azido Group: A Non-Participating Workhorse

The 2-azido (2-N₃) group has been a mainstay in carbohydrate chemistry for decades, primarily serving as a stable and versatile precursor to the 2-amino functionality found in many biologically important glycans.[7][8] Crucially, in the context of glycosylation, the 2-azido group is considered "non-participating." Unlike acyl groups (e.g., acetyl, benzoyl) that can form a cyclic oxazolinium intermediate to direct the incoming acceptor to the trans position, the azide is electron-withdrawing and does not typically form a covalent bond with the anomeric center.[6][9] This non-participating nature is essential for accessing the often elusive 1,2-cis glycosidic linkages.[10][11]

Mechanism of Glycosylation with 2-Azido Donors

The generally accepted mechanism for glycosylation with a 2-azido donor involves the activation of the leaving group at the anomeric center by a promoter (e.g., a Lewis acid), leading to the formation of a reactive oxocarbenium ion intermediate. This intermediate can exist in equilibrium between its α- and β-forms. The incoming glycosyl acceptor can then attack this electrophilic species from either the α- or β-face, leading to a mixture of anomeric products.

Figure 2: Directed SN2 glycosylation with a 2-azido donor.

Influence of Thioethers

Interestingly, the addition of a thioether, such as diphenyl sulfide or thiophene, to glycosylation reactions of 2-azido-2-deoxy-glucosyl trichloroacetimidates can lead to excellent α-anomeric selectivity, particularly at higher reaction temperatures. [6]Mechanistic studies suggest that these reactions proceed through an equatorial anomeric sulfonium ion intermediate. The steric bulk of the sulfonium group directs the incoming acceptor to attack from the axial position, resulting in the α-glycoside. [6]

Experimental Protocols

General Procedure for TMSOTf-Promoted Glycosylation with a 2-Azido-2-Deoxygalactosyl Donor

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

2-Azido-2-deoxygalactosyl donor (e.g., thioglycoside or trichloroacetimidate)

-

Glycosyl acceptor

-

Anhydrous dichloromethane (DCM)

-

Activated molecular sieves (4 Å)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution in DCM (e.g., 0.1 M)

-

Triethylamine (Et₃N)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the 2-azido-2-deoxygalactosyl donor (1.0 equiv), glycosyl acceptor (1.2-1.5 equiv), and activated molecular sieves.

-

Add anhydrous DCM and stir the mixture at the desired starting temperature (e.g., -78 °C).

-

Slowly add the TMSOTf solution dropwise to the stirring mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding triethylamine.

-

Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the anomeric ratio of the product by ¹H NMR spectroscopy. [5]

Data Presentation

The stereochemical outcome of glycosylation reactions is typically reported as the ratio of the α- and β-anomers. The following table provides a summary of representative data from the literature, highlighting the influence of protecting groups and temperature on the stereoselectivity of glycosylation with 2-azido-2-deoxygalactosyl donors.

| Donor Protecting Groups (3,4,6-positions) | Temperature (°C) | α/β Ratio | Reference |

| Tri-O-acetyl | Room Temp. | 11:1 | [5] |

| Tri-O-acetyl | -78 | 3:1 | [5] |

| Tri-O-benzyl | Room Temp. | 3:1 | [5] |

| Tri-O-benzyl | -78 | 1:3 | [5] |

| 3,4-di-O-acetyl, 6-O-benzyl | Room Temp. | Exclusive α | [5] |

| 3,4-di-O-acetyl, 6-O-benzyl | -78 | 1.5:1 | [5] |

Conclusion

The 2-azido group, while formally non-participating, plays a pivotal and nuanced role in governing the stereoselectivity of glycosylation reactions. Its electronic properties, coupled with the subtle yet significant effects of remote protecting groups, temperature, and solvent, create a complex landscape for stereocontrol. While traditional approaches often yield mixtures of anomers, modern strategies employing directed SN2 reactions and additives like thioethers have opened new avenues for achieving high stereoselectivity. A thorough understanding of these influencing factors and the underlying mechanisms is paramount for the rational design of synthetic routes to complex oligosaccharides. As our comprehension of these intricate reactions deepens, the 2-azido group will undoubtedly remain an indispensable tool in the arsenal of the synthetic carbohydrate chemist, enabling the construction of increasingly complex and biologically relevant glycans.

References

-

Li, Z., et al. (2011). Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. The Journal of Organic Chemistry, 76(20), 8269–8279. [Link]

-

Ngoje, G., & Li, Z. (2013). Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects. Organic & Biomolecular Chemistry, 11(11), 1879–1886. [Link]

-

He, W., et al. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. CCS Chemistry, 5(9), 2324–2334. [Link]

-

He, W., et al. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. CCS Chemistry. [Link]

-

Li, Z., et al. (2011). Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. ResearchGate. [Link]

-

Demchenko, A. V. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. National Institutes of Health. [Link]

-

Misra, A. K., et al. (2019). Plausible mechanistic pathway for the β‐glycosylation of 2‐azido‐2‐deoxy‐d‐mannosyl thioglycosides having remotely placed (A) PMB and (B) Pico group. ResearchGate. [Link]

-

Walvoort, M. T. C., et al. (2012). Optimization of Azidophenylselenylation of Glycals for the Efficient Synthesis of Phenyl 2-Azido-2-Deoxy-1-Selenoglycosides: Solvent Control. MDPI. [Link]

-

Wittmann, V. (2008). Azides in carbohydrate chemistry. KOPS - University of Konstanz. [Link]

-

Ngoje, G., & Li, Z. (2013). Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects. Organic & Biomolecular Chemistry. [Link]

-

van der Vorm, S., et al. (2017). Stereoselectivity of Conformationally Restricted Glucosazide Donors. National Institutes of Health. [Link]

-

Auberger, M., et al. (2001). A study on the influence of the structure of the glycosyl acceptors on the stereochemistry of the glycosylation reactions with 2-azido-2-deoxy-hexopyranosyl trichloroacetimidates. PubMed. [Link]

-

Das, I., et al. (2020). Practical preparation of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates and their application in the synthesis of oligosaccharides. ResearchGate. [Link]

-

van Kasteren, S. I., & Overkleeft, H. S. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus de l'Académie des Sciences. [Link]

-

Kovács, L., et al. (2018). Azides in Carbohydrate Chemistry. ResearchGate. [Link]

-

Armstrong, Z., et al. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. National Institutes of Health. [Link]

-

Mondal, S., & Misra, A. K. (2025). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journals. [Link]

-

Jensen, H. H., et al. (2022). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. National Institutes of Health. [Link]

-

Mondal, S., & Misra, A. K. (2025). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journals. [Link]

-

Jensen, H. H., et al. (2022). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. PubMed. [Link]

-

Wang, P., et al. (2019). Stereoselective Synthesis of 2-Azido-2-deoxy-β-D-mannosides via Cs2CO3-Mediated Anomeric O-Alkylation with Primary Triflates. National Institutes of Health. [Link]

-

Taha, H. A., et al. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. PubMed. [Link]

-

Mondal, S., & Misra, A. K. (2025). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Semantic Scholar. [Link]

-

Armstrong, Z., et al. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Publications. [Link]

-

Codée, J. D. C., et al. (2008). Stereoselective Glycosylations of 2-Azido-2-Deoxy-Glucosides using Intermediate Sulfonium Ions. National Institutes of Health. [Link]

-

Say-Prosynlie, S., et al. (2023). Glycan Stability and Flexibility: Thermodynamic and Kinetic Characterization of Nonconventional Hydrogen Bonding in Lewis Antigens. ACS Publications. [Link]

-

Yu, B. (2018). Solvent Effect on Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]

-

He, W., et al. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. CCS Chemistry. [Link]

-

Li, Z., et al. (2011). Study of the stereoselectivity of 2-azido-2-deoxygalactosyl donors: relationship to the steric factors of glycosyl acceptors. CoLab. [Link]

-

Warnes, M. E., & Fascione, M. A. (2020). Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. White Rose Research Online. [Link]

-

Maskow, T., et al. (2020). Thermodynamics and Kinetics of Glycolytic Reactions. Part II: Influence of Cytosolic Conditions on Thermodynamic State Variables and Kinetic Parameters. PubMed. [Link]

-

Boryski, J., & Framski, G. (2002). Kinetic and thermodynamic products in glycosylation of adenine. ResearchGate. [Link]

-

Solá, R. J., & Griebenow, K. (2006). Engineering of protein thermodynamic, kinetic, and colloidal stability: Chemical Glycosylation with monofunctionally activated glycans. PubMed. [Link]

Sources

- 1. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

- 4. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective Glycosylations of 2-Azido-2-Deoxy-Glucosides using Intermediate Sulfonium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselectivity of Conformationally Restricted Glucosazide Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chinesechemsoc.org [chinesechemsoc.org]

An In-Depth Technical Guide to the Conformational Analysis of 2-Azido-2-deoxy-D-galactopyranose Derivatives

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of 2-azido-2-deoxy-D-galactopyranose derivatives. These compounds are pivotal intermediates in glycochemistry and the synthesis of biologically active molecules, where stereochemistry and conformation dictate function. This document details the synergistic application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry to elucidate the three-dimensional structures and dynamic behavior of these azido sugars in solution. We offer field-proven insights into experimental design, data interpretation, and the causal relationships between molecular structure and conformational preference, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Significance of Conformation in Azido Sugars

2-Azido-2-deoxy-D-galactopyranose and its derivatives are versatile building blocks in the synthesis of glycoconjugates, oligosaccharides, and various therapeutic agents.[1][2] The azido group at the C-2 position serves as a non-participating group in glycosylation reactions, which can influence the stereochemical outcome, and it also functions as a precursor to the biologically important amine functionality found in D-galactosamine.[3][4]

The biological activity and chemical reactivity of these molecules are not solely determined by their constituent atoms but are profoundly influenced by their three-dimensional conformation. The pyranose ring is not planar but exists predominantly in low-energy chair conformations, primarily the ⁴C₁ and ¹C₄ forms. The equilibrium between these conformers, and the orientation of substituents as either axial or equatorial, dictates the molecule's steric and electronic properties, thereby governing its interaction with enzymes and receptors.[5] Understanding and controlling these conformational landscapes is therefore critical for rational drug design and synthetic strategy.

Foundational Principles of Pyranose Conformation

The conformational equilibrium of a substituted pyranose ring is a delicate balance of several stereoelectronic factors. For 2-azido-2-deoxy-D-galactopyranose derivatives, the key contributors are:

-

Steric Hindrance: Bulky substituents prefer to occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions.[5]

-

The Anomeric Effect: An electronegative substituent at the anomeric (C-1) position tends to favor an axial orientation, a phenomenon attributed to stabilizing hyperconjugation between the lone pair of the ring oxygen and the σ* orbital of the C-1 substituent bond.

-

The "Azido Gauche Effect": The azido group, a pseudohalogen, exhibits a gauche preference. This effect, analogous to the well-known fluorine gauche effect, can influence the torsional angles within the pyranose ring and stabilize specific conformations.[6] Computational studies have shown that the energy difference between anti and gauche conformers in azidoethane derivatives can be 5-13 kJ/mol in favor of the gauche conformer.[6]

-

Influence of Protecting Groups: The nature and placement of protecting groups (e.g., acetyl, benzyl, silyl) can significantly alter the conformational equilibrium by introducing their own steric demands and electronic effects.[7][8] For example, bulky TBDPS groups or rigid benzylidene acetals can lock the ring into a specific conformation.[8]

These competing and cooperating effects determine whether the molecule predominantly adopts the ⁴C₁ (all substituents equatorial in β-D-glucose) or the ¹C₄ conformation.

Core Methodology: A Dual Spectroscopic and Computational Approach

A robust conformational analysis relies on the integration of experimental data, primarily from NMR spectroscopy, with theoretical calculations from computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation of carbohydrates.[9][10] The key parameters derived from a ¹H NMR spectrum are vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).

The magnitude of the ³JHH coupling constant between two vicinal protons is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation.[11][12]

J(φ) = A cos²φ + B cosφ + C

Where A, B, and C are empirically derived parameters.[11]

In a perfect chair conformation, the dihedral angles are approximately 180° for axial-axial (ax-ax) relationships, 60° for axial-equatorial (ax-eq), and 60° for equatorial-equatorial (eq-eq) relationships. This leads to distinct, predictable coupling constant values:

-

Large ³JHH (8–12 Hz): Indicative of an ax-ax relationship (φ ≈ 180°).

-

Small ³JHH (1–5 Hz): Indicative of ax-eq or eq-eq relationships (φ ≈ 60°).[13]

By measuring the ³JHH values around the pyranose ring (e.g., J₁,₂, J₂,₃, J₃,₄, J₄,₅), one can deduce the relative orientation of the protons and thus determine the dominant chair conformation.[14] For example, in a ⁴C₁ conformation of a D-galacto derivative, one would expect large J₃,₄ and J₄,₅ values, reflecting the axial orientation of H-3, H-4, and H-5.

Table 1: Typical ³JHH Coupling Constants and Corresponding Dihedral Angles for Pyranose Chair Conformations